molecular formula C9H5BrO2 B6164741 6-bromo-1-benzofuran-2-carbaldehyde CAS No. 1369141-43-4

6-bromo-1-benzofuran-2-carbaldehyde

Cat. No.: B6164741
CAS No.: 1369141-43-4
M. Wt: 225
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-benzofuran-2-carbaldehyde is a versatile brominated benzofuran derivative that serves as a key synthetic intermediate and building block in medicinal chemistry and anticancer drug discovery research. The benzofuran scaffold is a privileged structure in drug design, known for its wide spectrum of biological activities . This compound is particularly valuable for the synthesis of novel molecules targeting epigenetic regulators. Research indicates that brominated benzofuran derivatives can be optimized to develop potent inhibitors of lysine acetyltransferases KAT6A and KAT6B, which are frequently amplified in various cancers such as breast cancer, lung adenocarcinoma, and colon adenocarcinoma . The bromine atom at the 6-position and the aldehyde functional group at the 2-position provide reactive sites for further chemical modifications, allowing researchers to explore structure-activity relationships (SAR) . Introducing halogens like bromine to the benzofuran core often significantly enhances anticancer activity by improving binding affinity through halogen interactions with biological targets . This compound is for Research Use Only and is intended for laboratory research applications by qualified professionals. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1369141-43-4

Molecular Formula

C9H5BrO2

Molecular Weight

225

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic substitution using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) selectively introduces bromine at the 6-position of benzofuran. Reaction conditions critically influence regioselectivity:

  • NBS in Dichloromethane : A mild protocol employing NBS (1.1 equiv) in CH₂Cl₂ at 0–25°C achieves 85–90% bromination efficiency at the 6-position, minimizing di-substitution.

  • Bromine with Lewis Acids : Br₂ combined with FeBr₃ in acetic acid enhances electrophilicity, but excessive bromine risks over-bromination at the 4- and 7-positions.

Table 1: Bromination Agents and Outcomes

AgentSolventTemperatureYield (%)Regioselectivity
NBSCH₂Cl₂0–25°C85–90High (6-position)
Br₂/FeBr₃AcOH50°C70–75Moderate

Directed Bromination via Pd Catalysis

Palladium-mediated C–H activation enables direct bromination without pre-functionalization. Using Pd(OAc)₂ (10 mol%) with NaOAc and AgOAc in cyclopentyl methyl ether (CPME) at 110°C, aryl iodides couple selectively at the 6-position, achieving 80–85% yields. This method circumvents traditional electrophilic limitations but requires inert atmospheres and specialized ligands.

Integrated Synthesis Protocols

Sequential Bromination-Formylation

A two-step protocol optimizes scalability:

  • Bromination : 1-Benzofuran (10 mmol) reacts with NBS (11 mmol) in CH₂Cl₂ (0.5 M) at 25°C for 6 hours.

  • Formylation : The crude 6-bromo-1-benzofuran undergoes Vilsmeier-Haack conditions (DMF/POCl₃, 60°C, 4 hours), yielding 68–72% overall.

One-Pot C–H Functionalization and Transamidation

Pd-catalyzed C–H arylation followed by transamidation streamlines synthesis:

  • C–H Arylation : 8-Aminoquinoline-directed Pd(OAc)₂ (5 mol%) mediates coupling with aryl iodides in CPME at 110°C (16 hours).

  • Transamidation : Boc-activation and amine treatment cleave the directing group, yielding this compound derivatives in 75–80% yield.

Table 2: Comparison of Integrated Methods

MethodStepsTotal Yield (%)Key Advantage
Sequential Bromination268–72Cost-effective
Pd-Catalyzed/Transamidation375–80Modular, diverse derivatives

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

  • ¹H NMR : Aldehyde proton resonates at δ 9.8–10.2 ppm (singlet), while aromatic protons show coupling patterns confirming substitution.

  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Br).

  • Mass Spectrometry : Molecular ion peak at m/z 226.97 (M⁺) aligns with C₉H₅BrO₂.

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing 4- and 7-bromination remains a hurdle, necessitating Lewis acid screening or directing groups.

  • Aldehyde Stability : The aldehyde group is prone to oxidation; stabilizing via in situ derivatization (e.g., acetal formation) improves yields.

  • Catalyst Costs : Pd-based methods, while efficient, require cost-benefit analysis for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia (NH3) or an alkyl group using an organometallic reagent.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NH3 in ethanol, organometallic reagents in anhydrous conditions.

Major Products Formed

    Oxidation: 6-bromo-1-benzofuran-2-carboxylic acid.

    Reduction: 6-bromo-1-benzofuran-2-methanol.

    Substitution: 6-amino-1-benzofuran-2-carbaldehyde, 6-alkyl-1-benzofuran-2-carbaldehyde.

Scientific Research Applications

6-bromo-1-benzofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and aldehyde group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Electronic and Reactivity Differences :

  • Benzofuran’s oxygen atom contributes to electron-rich aromatic systems, favoring electrophilic substitutions at specific positions.

Other Brominated Heterocycles

  • 5-Bromo-2-furancarboxaldehyde : A furan-based analog lacking the fused benzene ring, reducing aromatic stability but increasing reactivity in nucleophilic additions.
  • 6-Bromo-2-naphthaldehyde : A polycyclic analog with extended conjugation, offering distinct photophysical properties.

Research Findings and Trends

  • Synthetic Utility : Brominated benzofuran/indole aldehydes serve as precursors for metal-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions with boronic acids yield biaryl systems for drug discovery .
  • Biological Activity : Indole derivatives exhibit higher binding affinity to neurological targets (e.g., serotonin receptors) due to NH interactions, whereas benzofuran analogs show promise in anti-inflammatory applications.

Q & A

Basic: What are the standard synthetic routes for 6-bromo-1-benzofuran-2-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves bromination of a benzofuran precursor followed by formylation. Key steps include:

  • Bromination : Using electrophilic brominating agents (e.g., Br₂ in H₂SO₄ or NBS) at controlled temperatures (0–25°C) to minimize side reactions .
  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) under anhydrous conditions, with yields dependent on stoichiometric ratios and reaction time (12–24 hr) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) ensure >95% purity. Monitoring via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and NMR (distinct aldehyde proton at δ 10.2–10.5 ppm) is critical .

Basic: How is this compound characterized structurally?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., bromo at C6: δ ~7.8 ppm; aldehyde at C2: δ ~10.3 ppm) .
    • IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 239) validates molecular weight .

Advanced: How can crystallographic data resolve ambiguities in the compound’s electronic structure?

Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) refines bond lengths/angles, particularly the aldehyde group’s planarity and bromine’s steric effects. For example:

  • Bond Lengths : C2=O (1.21 Å) vs. C6-Br (1.89 Å) .
  • Torsional Angles : Benzofuran ring distortion due to bromine’s bulk .
    Discrepancies between computational (DFT) and experimental data (e.g., dipole moments) require iterative refinement in SHELXPRO .

Advanced: What strategies address contradictory reactivity data in nucleophilic substitution reactions?

Conflicting reports on SNAr reactivity (e.g., NH₃ vs. amines) may arise from solvent polarity or Brønsted acidity. Systematic approaches include:

  • Solvent Screening : Compare DMF (polar aprotic) vs. THF (low polarity) to assess nucleophile activation .
  • pH Control : Buffer reactions (e.g., NaHCO₃ in H₂O/EtOH) to suppress acid-catalyzed side reactions .
  • Kinetic Studies : Monitor intermediates via LC-MS to identify rate-determining steps .

Basic: What are the compound’s primary applications in medicinal chemistry?

  • Scaffold for Drug Discovery : The bromine enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), while the aldehyde enables Schiff base formation with amino groups in target proteins .
  • Probe Synthesis : Conjugation with fluorescent tags (e.g., dansyl chloride) tracks cellular uptake in cancer models .

Advanced: How does the bromine substituent influence regioselectivity in cross-coupling reactions?

Bromine’s electronegativity directs Pd-catalyzed couplings (Suzuki, Heck):

  • Steric Effects : Bulky ligands (e.g., SPhos) favor coupling at C3 over C6 due to bromine’s hindrance .
  • Electronic Effects : Bromine’s -I effect deactivates the ring, requiring higher temperatures (80–100°C) for C6 functionalization .
    Contradictory yields (e.g., aryl vs. vinyl boronic acids) are resolved by DFT-calculated transition-state energies .

Basic: What analytical methods confirm the compound’s stability under storage?

  • Accelerated Degradation Studies : Heat (40°C, 75% RH, 4 weeks) with HPLC monitoring (retention time shifts indicate aldehyde oxidation) .
  • Light Sensitivity : UV-Vis (λmax ~280 nm) tracks photodegradation; store in amber vials at -20°C .

Advanced: How can computational modeling predict the compound’s metabolic pathways?

  • Docking Simulations (AutoDock Vina) : Predict CYP450 oxidation sites (e.g., C3 vs. C5) .
  • MD Simulations : Assess aldehyde’s susceptibility to glutathione conjugation (t1/2 ~2 hr in liver microsomes) .
    Validate with in vitro assays (e.g., human hepatocyte incubation + LC-MS/MS) .

Advanced: What crystallographic challenges arise in refining the compound’s structure, and how are they mitigated?

  • Disorder in Aldehyde Group : Use SHELXL restraints (DFIX, SIMU) to model thermal motion .
  • Twinned Crystals : Apply SHELXE to deconvolute overlapping reflections; confirm with Hooft parameter (|Y| < 0.05) .

Advanced: How do solvent effects modulate the compound’s electrochemical behavior?

Contradictory cyclic voltammetry results (e.g., reduction peaks in DMF vs. MeCN) are explained by:

  • Solvent Dielectric : Higher polarity stabilizes the radical anion intermediate, shifting E₁/₂ by 120 mV .
  • Proton Availability : Protic solvents (e.g., MeOH) quench reduction via H-bonding, requiring anhydrous conditions for reversible waves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.